2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Description
2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown a broad spectrum of biological activities .
Mode of Action
The compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action would depend on the specific target and the biological context.
Biochemical Pathways
The compound, as an indole derivative, can affect various biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against influenza A . Another example is the antimalarial activity against Plasmodium falciparum . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound shows antiviral activity, it might inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain indole derivatives have been reported to show different levels of activity under different conditions .
Properties
IUPAC Name |
2-[[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-2-5-17(23)22(20-12)11-13-9-21(10-13)18(24)15-4-3-14-6-7-19-16(14)8-15/h2-8,13,19H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVBEBBGBTAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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